![molecular formula C28H39NO3 B1202292 Dihydroxyaflavinine](/img/structure/B1202292.png)
Dihydroxyaflavinine
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Overview
Description
The compound Dihydroxyaflavinine is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of palladium-catalyzed coupling reactions, Friedel-Crafts alkylation, and selective reduction processes .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic methods that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesis platforms could be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the indole ring may produce indoline derivatives .
Scientific Research Applications
Neuroprotective Effects
Mechanism of Action
7,8-Dihydroxyflavone acts primarily as a selective agonist of the tropomyosin receptor kinase B (TrkB), mimicking the effects of brain-derived neurotrophic factor (BDNF). This interaction promotes neuronal survival and differentiation, making it a candidate for treating neurodegenerative diseases.
Case Studies
- Cognitive Enhancement in Mouse Models : A study demonstrated that 7,8-dihydroxyflavone significantly improved cognitive functions in various mouse models. The compound was shown to enhance synaptic plasticity and promote neurogenesis in the hippocampus, which is crucial for learning and memory .
- Motor Deficits Amelioration : In models of Parkinson's disease, 7,8-dihydroxyflavone reduced motor deficits and α-synuclein deposition, indicating its potential role in managing motor symptoms associated with neurodegeneration .
Antioxidant Properties
Antioxidant Mechanism
Research indicates that 7,8-dihydroxyflavone exhibits potent antioxidant activity by inhibiting the Keap1/Nrf2 pathway. This inhibition leads to increased expression of antioxidant enzymes such as glutathione peroxidase-1 (GPX-1) and reduced levels of malondialdehyde (MDA), a marker of oxidative stress .
Data Table: Antioxidant Activity in Rat Models
Treatment Group | Dose (mg/kg) | MDA Levels (µmol/L) | GPX-1 Expression (U/mg protein) |
---|---|---|---|
Control | - | 5.2 | 12.3 |
Treatment A | 10 | 4.5 | 15.0 |
Treatment B | 20 | 3.8 | 18.5 |
Treatment C | 50 | 2.9 | 22.0 |
Source: In vivo studies on antioxidant effects of 7,8-dihydroxyflavone .
Potential in Treating Neuropsychiatric Disorders
Depression and Anxiety
The compound has shown promise in alleviating symptoms of depression and anxiety through its neurogenic properties. Chronic administration in animal models resulted in significant antidepressant-like effects, suggesting a potential therapeutic application for mood disorders .
Case Study: Antidepressant Effects
- A synthetic derivative of 7,8-dihydroxyflavone was found to enhance adult hippocampal neurogenesis and exhibited more potent antidepressant effects compared to traditional antidepressants .
Pharmacokinetics
Stability and Bioavailability
Studies comparing the pharmacokinetic properties of 7,8-dihydroxyflavone with its derivatives indicate that it possesses favorable stability and bioavailability when administered systemically. For instance, the maximum concentration observed after administration was significantly higher than that of its derivatives .
Data Table: Pharmacokinetic Properties
Compound | Maximum Concentration (ng/mL) | Stability |
---|---|---|
7,8-Dihydroxyflavone | 48 | High |
4'-Dimethylamino-7,8-dihydroxyflavone | 8 | Moderate |
Source: Pharmacokinetic studies comparing flavonoid compounds .
Mechanism of Action
The mechanism of action of Dihydroxyaflavinine involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic natural substrates, allowing the compound to bind to specific sites and modulate biological pathways. The hydroxyl groups may participate in hydrogen bonding, further stabilizing these interactions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Contains an indole ring and a hydroxyl group, similar to the target compound.
Tetrahydro-β-carboline: Shares the decahydrobenzo[d]naphthalene core structure.
Serotonin: An indole derivative with biological activity.
Uniqueness
The uniqueness of Dihydroxyaflavinine lies in its combination of functional groups and structural complexity.
Properties
Molecular Formula |
C28H39NO3 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(5S)-9-(1-hydroxypropan-2-yl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol |
InChI |
InChI=1S/C28H39NO3/c1-16-13-24(32)27(4)18(3)9-10-23(31)28(27)12-11-19(17(2)15-30)25(26(16)28)21-14-29-22-8-6-5-7-20(21)22/h5-8,14,16-18,23-24,26,29-32H,9-13,15H2,1-4H3/t16?,17?,18?,23?,24-,26?,27?,28?/m0/s1 |
InChI Key |
ZMEZVDUXYBOYTB-HLWAVKHUSA-N |
Isomeric SMILES |
CC1CCC(C23C1([C@H](CC(C2C(=C(CC3)C(C)CO)C4=CNC5=CC=CC=C54)C)O)C)O |
Canonical SMILES |
CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)CO)C4=CNC5=CC=CC=C54)C)O)C)O |
Synonyms |
dihydroxyaflavinine |
Origin of Product |
United States |
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